![molecular formula C11H11N3O2 B1488932 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1339655-63-8](/img/structure/B1488932.png)
4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid
Overview
Description
4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid is a derivative of 1,2,4-triazole . It is a part of a class of compounds that have been synthesized and studied for their potential anticancer properties .
Synthesis Analysis
The synthesis of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives is established by NMR and MS analysis . The exact structure of this specific compound is not provided in the search results.Scientific Research Applications
Anticancer Agents
1,2,4-Triazole derivatives have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines and some compounds have shown cytotoxic activity . The mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme, a possible target, have been studied .
Antimicrobial Agents
Compounds derived from 1,2,4-triazoles have demonstrated antimicrobial activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Antibacterial Agents
1,2,4-Triazole derivatives have also been linked to antibacterial properties . They have been used in the development of new drugs to combat bacterial infections .
Antifungal Agents
1,2,4-Triazoles are known for their antifungal properties . They have been used in the development of antifungal drugs such as ketoconazole and fluconazole .
Antiviral Agents
1,2,4-Triazole derivatives have been used in the development of antiviral drugs . For example, ribavirin, a drug used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases, contains a 1,2,4-triazole ring .
Antitumor Agents
1,2,4-Triazole derivatives have shown antitumor activity . They have been used in the development of new drugs to combat various types of tumors .
Inhibitors of Cytochrome P450 14α-demethylase (CYP51)
1,2,4-Triazole derivatives have been used as inhibitors of cytochrome P450 14α-demethylase (CYP51) . CYP51 is an enzyme involved in the biosynthesis of sterols and is a target for antifungal and antiprotozoal drugs .
Agricultural Science
1,2,4-Triazole derivatives have been used in agricultural science as potent fungicides, herbicides, and insecticides . Their unique structure and broad-spectrum biological activities make them effective in controlling various pests and diseases .
Safety and Hazards
The safety of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid and its derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Specific hazards related to this compound are not mentioned in the search results.
Future Directions
properties
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9-12-10(14-13-9)7-3-5-8(6-4-7)11(15)16/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMGTCNHIOPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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